![molecular formula C12H8F3NO2S2 B14278464 [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate CAS No. 136708-89-9](/img/structure/B14278464.png)
[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a trifluorophenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Acetylation: The final step involves the acetylation of the thiazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thiazole ring or the trifluorophenyl group, potentially leading to the formation of dihydrothiazoles or partially reduced phenyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and reduced phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate involves its interaction with specific molecular targets. The trifluorophenyl group and thiazole ring allow it to bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The acetate group may also play a role in its bioavailability and metabolic stability.
類似化合物との比較
Similar Compounds
[2-Sulfanylidene-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Similar structure but lacks the trifluorophenyl group.
[2-Sulfanylidene-3-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Contains a single fluorine atom instead of three.
[2-Sulfanylidene-3-(2,3-difluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Contains two fluorine atoms instead of three.
Uniqueness
The presence of the trifluorophenyl group in [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate imparts unique chemical and biological properties. The trifluorophenyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
136708-89-9 |
|---|---|
分子式 |
C12H8F3NO2S2 |
分子量 |
319.3 g/mol |
IUPAC名 |
[2-sulfanylidene-3-(2,3,4-trifluorophenyl)-1,3-thiazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H8F3NO2S2/c1-6(17)18-4-7-5-20-12(19)16(7)9-3-2-8(13)10(14)11(9)15/h2-3,5H,4H2,1H3 |
InChIキー |
GOXRPDOFGWBSAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CSC(=S)N1C2=C(C(=C(C=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


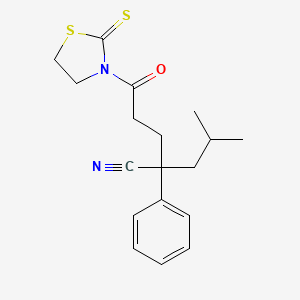

![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
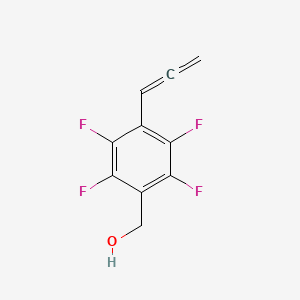
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
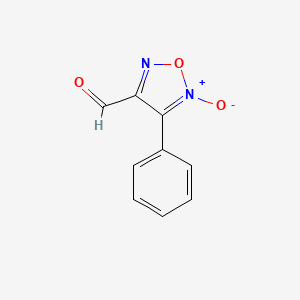
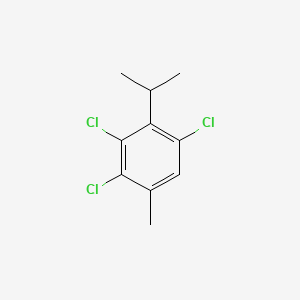
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

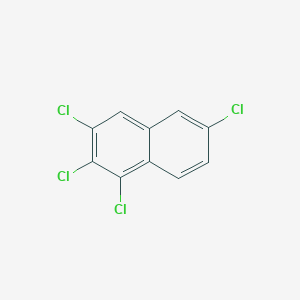
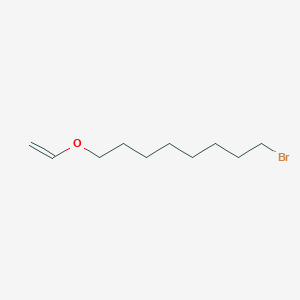
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)


